L-Methionine-13C,d3

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

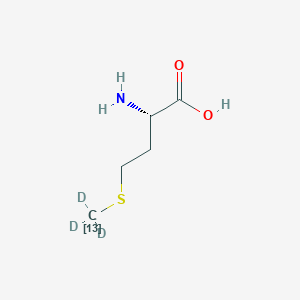

(2S)-2-amino-4-(trideuterio(113C)methylsulfanyl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i1+1D3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFEARJCKVFRZRR-ZIHWZSJBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])SCC[C@@H](C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to L-Methionine-¹³C,d₃

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of L-Methionine-¹³C,d₃, a stable isotope-labeled amino acid, detailing its properties, applications, and the experimental protocols for its use in research and development.

Core Concepts: Introduction to L-Methionine-¹³C,d₃

L-Methionine-¹³C,d₃ is a specialized form of the essential amino acid L-methionine. In this isotopically labeled version, the carbon atom of the methyl group is replaced with a heavy carbon-13 (¹³C) isotope, and the three hydrogen atoms of the same methyl group are substituted with deuterium (d₃). This labeling results in a mass increase of four atomic mass units compared to the naturally occurring L-methionine, making it readily distinguishable by mass spectrometry.

This unique property makes L-Methionine-¹³C,d₃ an invaluable tool in metabolic research and quantitative proteomics. Its primary applications include its use as a metabolic tracer to study the dynamics of protein synthesis and breakdown, and as an internal standard for the precise quantification of endogenous L-methionine in biological samples.[1]

Quantitative Data Summary

The physical and chemical properties of L-Methionine-¹³C,d₃ are summarized in the table below. These specifications are typical and may vary slightly between suppliers.

| Property | Value | Source |

| Chemical Formula | ¹³CD₃SCH₂CH₂CH(NH₂)CO₂H | [2] |

| Molecular Weight | 153.22 g/mol | [2] |

| Exact Mass | 153.073235 g/mol | |

| CAS Number | 73488-65-0 | [2] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 284 °C (decomposes) | [2] |

| Isotopic Purity (¹³C) | ≥99 atom % | [2] |

| Isotopic Purity (D) | ≥98-99 atom % | [2][3] |

| Chemical Purity | ≥99% | [2] |

| Optical Activity | [α]25/D +23.1°, c = 1 in 1 M HCl | [2] |

| Solubility | Soluble in 1 M HCl | [2] |

| Storage | Store at room temperature, protected from light and moisture. | [3] |

Methionine Metabolism and Signaling Pathways

L-methionine plays a central role in cellular metabolism, primarily through the methionine cycle. In this cycle, methionine is converted to S-adenosylmethionine (SAM), the universal methyl donor for numerous biological reactions, including DNA, RNA, and protein methylation. After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can either be remethylated to regenerate methionine or enter the transsulfuration pathway to be converted into cysteine.

Experimental Protocols and Applications

Application 1: Metabolic Tracer for Protein Turnover Studies

L-Methionine-¹³C,d₃ is an effective tracer for simultaneously measuring muscle protein synthesis (MPS) and muscle protein breakdown (MPB). The ¹³C- and d₃-labeled methionine is incorporated into newly synthesized proteins, and the rate of its incorporation is a measure of MPS. Concurrently, the deuterated methyl group (d₃) is transferred to histidine residues in proteins. The release of labeled 3-methylhistidine upon protein degradation serves as a marker for MPB.[4][5][6]

References

- 1. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Workflow Based on the Combination of Isotopic Tracer Experiments to Investigate Microbial Metabolism of Multiple Nutrient Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 3. organomation.com [organomation.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PMC [pmc.ncbi.nlm.nih.gov]

L-Methionine-¹³C,d₃: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of L-Methionine-¹³C,d₃, a stable isotope-labeled amino acid crucial for a variety of research applications. This document details its chemical structure, and physical properties, and explores its utility in metabolic pathway analysis and as an internal standard for quantitative mass spectrometry.

Core Properties and Specifications

L-Methionine-¹³C,d₃ is a synthetically modified version of the essential amino acid L-methionine, where the methyl carbon is replaced with a carbon-13 (¹³C) isotope, and the three hydrogen atoms of the methyl group are substituted with deuterium (d₃). This labeling strategy provides a distinct mass shift, making it an invaluable tool for tracer studies and quantitative analysis.

| Property | Value |

| CAS Number | 73488-65-0 |

| Molecular Formula | C₄¹³CH₈D₃NO₂S |

| Molecular Weight | 153.22 g/mol |

| Isotopic Enrichment | Carbon-13: ≥99 atom %; Deuterium: ≥98 atom % |

| Appearance | White to off-white powder |

| Melting Point | 281 °C (decomposes) |

| Solubility | Soluble in water |

Applications in Research and Development

The unique isotopic signature of L-Methionine-¹³C,d₃ allows it to be distinguished from its naturally occurring counterpart, enabling precise tracking and quantification in complex biological systems.

1. Metabolic Pathway Analysis:

L-Methionine-¹³C,d₃ serves as a powerful tracer to investigate the intricate pathways of methionine metabolism, including the interconnected transmethylation and transsulfuration pathways. By introducing the labeled methionine into a biological system, researchers can follow the incorporation of the ¹³C and deuterium labels into downstream metabolites. This approach provides critical insights into:

-

S-adenosylmethionine (SAM) cycle: Tracking the transfer of the labeled methyl group in methylation reactions.

-

Transsulfuration pathway: Following the carbon skeleton of methionine as it is converted to other sulfur-containing amino acids like cysteine.

-

Protein synthesis and degradation: Measuring the rates of muscle protein synthesis and breakdown by monitoring the incorporation and release of labeled methionine and its metabolites from proteins.[1]

2. Quantitative Mass Spectrometry (Internal Standard):

In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), L-Methionine-¹³C,d₃ is widely used as an internal standard for the accurate quantification of endogenous L-methionine in various biological matrices such as plasma, serum, and tissue extracts. The principle of this stable isotope dilution assay relies on adding a known amount of the labeled standard to the sample. Since the internal standard has nearly identical chemical and physical properties to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. By measuring the ratio of the signal from the endogenous methionine to the labeled internal standard, precise and accurate quantification can be achieved, correcting for variations in sample preparation and instrument response.

Experimental Protocols

Quantification of L-Methionine in Human Plasma using LC-MS/MS with L-Methionine-¹³C,d₃ as an Internal Standard

This protocol provides a general framework for the quantitative analysis of L-methionine in human plasma. Optimization of specific parameters may be required depending on the instrumentation and specific experimental goals.

1. Materials and Reagents:

-

L-Methionine (analyte standard)

-

L-Methionine-¹³C,d₃ (internal standard)

-

Human plasma (K₂EDTA as anticoagulant)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Trichloroacetic acid (TCA) or other protein precipitation agent

-

Microcentrifuge tubes

-

Autosampler vials

2. Standard and Internal Standard Preparation:

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of L-methionine and L-Methionine-¹³C,d₃ in a suitable solvent (e.g., 0.1 M HCl or water with 0.1% formic acid).

-

Working Standard Solutions: Prepare a series of working standard solutions of L-methionine by serial dilution of the primary stock solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

-

Internal Standard Working Solution: Prepare a working solution of L-Methionine-¹³C,d₃ at a fixed concentration (e.g., 10 µg/mL).

3. Sample Preparation (Protein Precipitation):

-

Thaw frozen plasma samples on ice.

-

In a microcentrifuge tube, add 50 µL of plasma.

-

Add 10 µL of the internal standard working solution to the plasma and vortex briefly.

-

Add 150 µL of ice-cold acetonitrile (or other protein precipitation agent like 10% TCA) to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions (Illustrative Example):

-

Liquid Chromatography (LC):

-

Column: A suitable reversed-phase or HILIC column for amino acid analysis (e.g., C18, 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 2% to 98% B over several minutes, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

L-Methionine: Precursor ion (Q1) m/z 150.1 → Product ion (Q3) m/z 104.1

-

L-Methionine-¹³C,d₃: Precursor ion (Q1) m/z 154.1 → Product ion (Q3) m/z 108.1

-

-

Optimize collision energy and other source parameters for maximum signal intensity.

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.

-

Determine the concentration of L-methionine in the plasma samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the central role of L-Methionine in metabolism and a typical experimental workflow for its analysis.

References

The Role of Stable Isotope-Labeled Methionine in Modern Research and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Stable isotope-labeled methionine, in which atoms like carbon (¹³C), hydrogen (²H, deuterium), or nitrogen (¹⁵N) are replaced with their heavier, non-radioactive counterparts, has become an indispensable tool in life sciences.[1][2][3] This subtle modification allows for the precise tracking and quantification of methionine's journey through complex biological systems without altering its chemical properties.[2][4] This guide explores the core applications of labeled methionine, providing detailed experimental protocols, quantitative data summaries, and visual workflows to empower researchers in proteomics, metabolic analysis, and clinical diagnostics.

Quantitative Proteomics: Measuring Protein Dynamics with SILAC

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful mass spectrometry-based technique for the quantitative analysis of proteomes.[4][5][6] By metabolically incorporating stable isotope-labeled amino acids, such as methionine, researchers can accurately measure relative changes in protein abundance, synthesis, and turnover between different cell populations.[5][7][8]

Experimental Workflow: SILAC

The SILAC method involves two main phases: an adaptation phase and an experimental phase.[5][9][10] During adaptation, two cell populations are cultured in specialized media: one containing normal "light" amino acids and the other containing "heavy" isotope-labeled amino acids (e.g., ¹³C₆-L-Methionine).[9][10] After several cell divisions, the heavy amino acids are fully incorporated into the proteome of the second population.[9][10] In the experimental phase, the two cell populations are subjected to different treatments. Finally, the cell populations are combined, proteins are extracted and digested, and the resulting peptides are analyzed by LC-MS/MS.[5][6] The mass difference between the heavy and light peptides allows for their distinct identification and relative quantification.[7]

Detailed Experimental Protocol: SILAC

-

Cell Culture and Labeling (Adaptation Phase):

-

Select two populations of the same cell line.

-

Culture one population in standard "light" medium (e.g., DMEM) and the other in "heavy" SILAC medium, where a standard amino acid (like arginine or lysine, often along with methionine) is replaced by its stable isotope-labeled counterpart (e.g., ¹³C₆ ¹⁵N₄-L-arginine). The medium must be deficient in the amino acid to be labeled.

-

Use dialyzed fetal bovine serum to prevent interference from unlabeled amino acids present in standard serum.[9]

-

Culture the cells for at least five passages to ensure near-complete incorporation (>95%) of the heavy amino acids.[9][10] Verify incorporation efficiency by mass spectrometry on a small sample.[9]

-

-

Experimental Treatment:

-

Once full incorporation is confirmed, apply the desired experimental conditions (e.g., drug treatment, stress) to the "heavy" labeled cells, while maintaining the "light" labeled cells as a control.

-

-

Sample Preparation:

-

Harvest both cell populations and count them accurately.

-

Combine the light and heavy cell populations in a 1:1 ratio.

-

Lyse the combined cells and extract the total protein content.

-

Reduce disulfide bonds (e.g., with DTT) and alkylate cysteine residues (e.g., with iodoacetamide).

-

Digest the protein mixture into peptides using a protease, typically trypsin.[9]

-

-

LC-MS/MS Analysis and Quantification:

-

Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6]

-

During analysis, the mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the isotopic label.

-

Use specialized software (e.g., MaxQuant) to identify peptides and quantify the relative intensity of the heavy versus light peptide peaks.[10] This ratio directly reflects the difference in protein abundance between the two cell populations.

-

Metabolic Flux Analysis: Tracing Methionine Metabolism

Stable isotope-labeled methionine is a critical tracer for Metabolic Flux Analysis (MFA), a technique used to quantify the rates of metabolic reactions within a biological system.[11][12] By introducing a labeled substrate like ¹³C-methionine, researchers can track the flow of the isotope through interconnected metabolic pathways, providing a dynamic view of cellular metabolism.[11][12][13]

The Methionine Cycle

The methionine cycle is a central hub of cellular metabolism, crucial for protein synthesis, providing S-adenosylmethionine (SAM) for methylation reactions, and linking to the transsulfuration pathway for cysteine synthesis.[14][15][16] Labeled methionine allows for the direct measurement of flux through this vital pathway.[11]

Detailed Experimental Protocol: ¹³C-Methionine Flux Analysis

-

Cell Culture and Labeling:

-

Culture cells in a defined medium.

-

To initiate the experiment, replace the standard medium with a medium containing a known concentration of ¹³C-labeled methionine (e.g., [1-¹³C]methionine or [methyl-¹³C]methionine).

-

Collect samples of both the cell culture medium and the intracellular metabolites at multiple time points.[11] This kinetic approach is often necessary because the large media pool can prevent the system from reaching a steady isotopic state.[11][17]

-

-

Metabolite Extraction:

-

Rapidly quench metabolic activity (e.g., using cold methanol).

-

Extract metabolites from the cells using an appropriate solvent system (e.g., a methanol/chloroform/water mixture).

-

-

LC-MS Analysis:

-

Analyze the extracted metabolites and the collected media samples using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

The mass spectrometer will detect the different isotopologues (molecules that differ only in their isotopic composition) of methionine and its downstream metabolites (e.g., SAM, SAH, homocysteine).

-

-

Flux Calculation:

Quantitative Data: Methionine Metabolic Flux

The following table presents example flux data from a study using ¹³C-methionine in a human fibrosarcoma cell line, demonstrating how flux rates can be quantified.[17]

| Metabolic Flux | Flux Rate (relative to net methionine uptake) |

| Transmethylation | ~15% |

| Propylamine Transfer | ~15% |

| Ornithine Decarboxylase (in MTAP-deleted cells) | 2-fold increase |

| Data derived from studies on human fibrosarcoma cells.[17] |

Clinical Diagnostics: The ¹³C-Methionine Breath Test (¹³C-MBT)

The ¹³C-Methionine Breath Test is a non-invasive diagnostic tool used to assess hepatic (liver) mitochondrial function.[18][19][20] Methionine is primarily metabolized in the mitochondria of liver cells.[19][21] When a patient ingests ¹³C-labeled methionine, the labeled carbon is cleaved, enters the Krebs cycle, and is eventually exhaled as ¹³CO₂.[21][22] The rate of ¹³CO₂ exhalation correlates with the functional capacity of the liver.[18][21]

This test is particularly valuable for quantitatively measuring the severity of liver diseases like cirrhosis and non-alcoholic steatohepatitis (NASH).[18][19]

Experimental Workflow: ¹³C-Methionine Breath Test

Detailed Experimental Protocol: ¹³C-MBT

-

Patient Preparation:

-

The patient is required to fast for a specified period (e.g., overnight) before the test.[23]

-

-

Baseline Sample Collection:

-

Substrate Administration:

-

Post-Dose Sample Collection:

-

Sample Analysis:

-

Data Interpretation:

Quantitative Data: ¹³C-MBT in Liver Disease

The ¹³C-MBT can effectively distinguish between healthy individuals and patients with varying degrees of liver disease severity, as classified by the Child-Pugh (CP) score.

| Patient Group | Mean MBT Result (± 1 SD) | Significance (p-value) |

| Healthy Controls | 9.16 ± 2.62 | <0.001 (vs CP A) |

| Liver Patients (CP A) | 4.10 ± 4.53 | 0.003 (vs CP B) |

| Liver Patients (CP B) | 2.57 ± 1.37 | 0.02 (vs CP C) |

| Liver Patients (CP C) | 1.33 ± 0.76 | - |

| Data from a study comparing MBT results across different patient cohorts.[18] |

Conclusion

Stable isotope-labeled methionine is a versatile and powerful probe for interrogating complex biological systems. From quantifying thousands of proteins simultaneously with SILAC to tracing the dynamic flow of metabolites and providing non-invasive diagnostics for liver disease, its applications are fundamental to advancing basic research, drug discovery, and clinical practice. The methodologies outlined in this guide provide a robust framework for scientists and researchers to leverage the unique capabilities of stable isotope-labeled methionine in their work.

References

- 1. benchchem.com [benchchem.com]

- 2. chempep.com [chempep.com]

- 3. pharmiweb.com [pharmiweb.com]

- 4. Stable Isotope Labeling in Omics Research: Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 5. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 6. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. info.gbiosciences.com [info.gbiosciences.com]

- 10. researchgate.net [researchgate.net]

- 11. Quantitation of Cellular Metabolic Fluxes of Methionine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 13. researchgate.net [researchgate.net]

- 14. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]

- 15. researchgate.net [researchgate.net]

- 16. Methionine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Quantitation of cellular metabolic fluxes of methionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. metsol.com [metsol.com]

- 19. The non-invasive 13C-methionine breath test detects hepatic mitochondrial dysfunction as a marker of disease activity in non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. europeanreview.org [europeanreview.org]

- 21. metsol.com [metsol.com]

- 22. [13C]Methionine Breath Test to Assess Intestinal Failure-Associated Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. 13C-methionine breath tests for mitochondrial liver function assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. [13C]Methionine breath test to assess intestinal failure-associated liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Novel intravenous (13)C-methionine breath test as a measure of liver function in children with short bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Cellular Secrets: An In-depth Technical Guide to Isotopic Labeling with 13C and Deuterium

For Researchers, Scientists, and Drug Development Professionals

Isotopic labeling with stable isotopes, particularly Carbon-13 (¹³C) and Deuterium (²H or D), has emerged as a cornerstone of modern biological and pharmaceutical research. This powerful technique, which involves the substitution of an atom in a molecule with its heavier, non-radioactive isotope, provides an unparalleled window into the dynamic processes of metabolism and drug disposition.[1] By tracing the journey of these labeled molecules through complex biological systems, researchers can elucidate metabolic pathways, quantify fluxes, and optimize the pharmacokinetic properties of drug candidates.[1][2] This guide provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation associated with ¹³C and deuterium labeling, serving as a vital resource for professionals in academic research and drug development.

Core Principles: Tracing Fates and Altering Rates

The utility of ¹³C and deuterium in isotopic labeling stems from their distinct yet complementary properties.

Carbon-13 (¹³C): A Tracer for Metabolic Pathways

¹³C is a stable isotope of carbon that allows researchers to trace the fate of carbon atoms as they navigate through central metabolic pathways like glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[1] When cells are provided with a ¹³C-labeled substrate, such as [U-¹³C₆]glucose, the ¹³C atoms are incorporated into downstream metabolites.[1] Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can then detect the resulting mass shifts or distinct signals, enabling the quantification of reaction rates in a practice known as Metabolic Flux Analysis (MFA).[1][3] ¹³C-MFA has become the gold standard for quantifying intracellular metabolic fluxes, providing critical insights into cellular physiology in both health and disease.[1][3]

Deuterium (²H): Leveraging the Kinetic Isotope Effect

Deuterium labeling operates on a different fundamental principle: the Kinetic Isotope Effect (KIE).[2] A carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond.[2] Consequently, breaking a C-D bond requires more energy and occurs at a slower rate.[2] In drug metabolism, many enzymatic reactions, especially those catalyzed by cytochrome P450 (CYP) enzymes, involve the cleavage of C-H bonds as a rate-limiting step.[2] By strategically replacing hydrogen with deuterium at these "metabolically vulnerable" positions, the rate of metabolism can be significantly reduced.[2] This "deuterium switch" can lead to a number of favorable pharmacokinetic changes, including:

-

Increased Half-life (t½): A slower metabolic rate means the drug remains in the body for a longer period.[2]

-

Increased Systemic Exposure (AUC): The total amount of drug that reaches the systemic circulation is higher.[4]

-

Reduced Formation of Toxic Metabolites: Slower metabolism can decrease the production of harmful byproducts.[4]

Data Presentation: Quantifying the Impact of Isotopic Labeling

Table 1: Comparison of Pharmacokinetic Parameters of Deuterated Drugs and Their Non-Deuterated Analogs [4]

| Drug | Deuterated Analog | Change in Half-life (t½) | Change in Area Under the Curve (AUC) | Change in Clearance (CL) | Species |

| Tetrabenazine | Deutetrabenazine | ~2-fold increase in active metabolites | ~2-fold increase in active metabolites | Reduced | Human |

| Methadone | d9-methadone | - | 4.4-fold increase | 5.2-fold decrease | Mouse |

| Enzalutamide | d3-Enzalutamide | - | 102% increase | 49.7% decrease (in vitro, rat liver microsomes) | Rat |

Table 2: Examples of Deuterium Kinetic Isotope Effects in Enzymatic Reactions [4]

| Enzyme System | Substrate | kH/kD (Kinetic Isotope Effect) |

| Cytochrome P450 | Various | ~1-5 |

| Glycerol-3-phosphate dehydrogenase | NADL | 1.5 - 3.1 |

| Aldehyde Oxidase | Carbazeran, Zoniporide | Varies with system |

| Cytochrome P450 3A4/2C19 | Two chemotypes | Varies with substrate and enzyme |

Mandatory Visualization: Illuminating Complexity

Visualizing the intricate networks of metabolic pathways and experimental workflows is essential for comprehension and communication. The following diagrams, generated using the DOT language, illustrate key concepts in isotopic labeling.

Fate of ¹³C atoms from [U-¹³C₆]glucose through glycolysis and the TCA cycle.

References

Commercial Suppliers and Advanced Applications of L-Methionine-¹³C,d₃: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and multifaceted applications of L-Methionine-¹³C,d₃, a stable isotope-labeled amino acid crucial for advancements in metabolic research, drug development, and proteomics. This document details the quality specifications from various commercial suppliers, outlines key experimental methodologies, and visualizes the intricate signaling pathways where this powerful research tool is applied.

Commercial Availability and Quality Specifications

L-Methionine-¹³C,d₃ is available from several reputable commercial suppliers specializing in stable isotope-labeled compounds. The primary use of this isotopically enriched molecule is as a tracer in metabolic studies and as an internal standard for quantitative mass spectrometry.[1][2] Key suppliers include Sigma-Aldrich (Merck), Cambridge Isotope Laboratories, Inc., and MedchemExpress. The quality and purity of L-Methionine-¹³C,d₃ are critical for the accuracy and reproducibility of experimental results. Below is a summary of typical product specifications from these suppliers.

| Supplier | Catalog Number (Example) | Isotopic Purity (¹³C) | Isotopic Purity (D) | Chemical Purity | CAS Number | Molecular Formula |

| Sigma-Aldrich (Merck) | 299154 | ≥99 atom % | ≥99 atom % | ≥99% (CP) | 73488-65-0 | ¹³CD₃SCH₂CH₂CH(NH₂)CO₂H |

| Cambridge Isotope Laboratories, Inc. | CDLM-9289 | 99% | 98% | ≥98% | 73488-65-0 | ¹³CD₃SCH₂CH₂CH(NH₂)CO₂H |

| MedchemExpress | HY-N0326S2 | 99.4 atom % | 99.8 atom % | 99.9% (HPLC) | 73488-65-0 | C₄¹³CH₈D₃NO₂S |

Synthesis, Purification, and Quality Control

The synthesis of L-Methionine-¹³C,d₃ involves the introduction of a ¹³C-labeled methyl group and three deuterium atoms. A common synthetic route starts with a suitable precursor, such as L-homocysteine, which is then methylated using a doubly labeled methylating agent like ¹³CD₃I.

A representative synthesis for a related compound, L-Methionine-¹³CH₃S, involves the reduction of L-homocystine with sodium in liquid ammonia to form the sodium salt of L-homocysteine.[3] This is followed by reaction with ¹³C-labeled methyl iodide.[3] A similar principle would apply for the synthesis of L-Methionine-¹³C,d₃, using ¹³CD₃I as the methylating agent.

Purification of the final product is typically achieved through recrystallization to ensure high chemical purity.[3]

Quality control is paramount and involves a battery of analytical techniques to confirm the identity, purity, and isotopic enrichment of the final product. These methods include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure and the position of the isotopic labels.[4]

-

Mass Spectrometry (MS): MS is employed to verify the molecular weight and to determine the isotopic enrichment by analyzing the mass-to-charge ratio of the molecule.[1]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the chemical purity of the compound.

Key Methionine-Related Signaling Pathways

Methionine is a critical node in cellular metabolism, participating in several interconnected pathways that are fundamental to cell growth, proliferation, and survival.[3][5] The availability of L-Methionine-¹³C,d₃ allows for the precise tracing of methionine flux through these pathways.

Methionine Cycle (One-Carbon Metabolism)

The methionine cycle is central to the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions, including DNA, RNA, and protein methylation.[4][6][7][8]

Transsulfuration Pathway

When methionine is in excess, homocysteine can be directed into the transsulfuration pathway to synthesize cysteine, a precursor for the major cellular antioxidant, glutathione.[4][7]

Methionine Salvage Pathway

The methionine salvage pathway recycles the methylthioadenosine (MTA) generated from polyamine synthesis and other metabolic reactions back to methionine, thus conserving this essential amino acid.[9][10][11][12]

Experimental Protocols and Applications

L-Methionine-¹³C,d₃ is a versatile tool in modern biological and pharmaceutical research. Its applications range from quantitative proteomics to detailed metabolic flux analysis.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful mass spectrometry-based technique for the quantitative analysis of proteomes.[13][14] Cells are cultured in media where a standard essential amino acid is replaced with its heavy isotope-labeled counterpart.

Experimental Workflow for SILAC using L-Methionine-¹³C,d₃:

Methodology:

-

Cell Culture: Two populations of cells are cultured in parallel. The "light" population is grown in standard medium containing unlabeled L-methionine, while the "heavy" population is cultured in medium where L-methionine is replaced with L-Methionine-¹³C,d₃.[13][14]

-

Incorporation: The cells are cultured for a sufficient number of cell divisions to ensure near-complete incorporation of the labeled amino acid into the proteome.[13]

-

Experimental Treatment: The cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. vehicle).

-

Sample Preparation: The "light" and "heavy" cell populations are combined, lysed, and the proteins are extracted.

-

Proteomic Analysis: The combined protein sample is digested (e.g., with trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Quantification: The relative abundance of proteins between the two conditions is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs in the mass spectra.

Metabolic Flux Analysis (MFA)

¹³C-MFA is a technique used to quantify the rates (fluxes) of metabolic reactions within a cell.[15][16][17][18] By supplying L-Methionine-¹³C,d₃ as a tracer, researchers can follow the path of the labeled carbon and deuterium atoms through the metabolic network.

Experimental Workflow for ¹³C-MFA:

Methodology:

-

Tracer Experiment: Cells are cultured in a medium containing L-Methionine-¹³C,d₃ as the sole source of methionine.

-

Sample Collection: Once the metabolic network has reached an isotopic steady state, or at various time points for dynamic studies, the cells are harvested, and metabolites are extracted.

-

Analytical Measurement: The isotopic labeling patterns of key intracellular metabolites are measured using mass spectrometry or NMR spectroscopy.

-

Computational Modeling: The experimental labeling data is then used in conjunction with a stoichiometric model of the metabolic network to calculate the intracellular metabolic fluxes.

Drug Metabolism Studies

In drug development, understanding the metabolic fate of a drug candidate is crucial. L-Methionine-¹³C,d₃ can be used to study methylation reactions involved in drug metabolism. By tracking the transfer of the ¹³CD₃ group to a drug molecule, researchers can identify and quantify methylated drug metabolites. This is particularly relevant for drugs that are metabolized by catechol-O-methyltransferase (COMT) or other methyltransferases.

Conclusion

L-Methionine-¹³C,d₃ is an indispensable tool for researchers in the life sciences and drug development. Its commercial availability with high isotopic and chemical purity enables a wide range of applications, from elucidating the dynamics of complex signaling pathways to the precise quantification of proteomic changes and metabolic fluxes. The methodologies outlined in this guide provide a framework for leveraging the power of this stable isotope-labeled amino acid to advance our understanding of cellular metabolism and to accelerate the development of new therapeutic agents.

References

- 1. S-Adenosyl methionine - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Sensing and Signaling of Methionine Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biochemical Pathways of S-adenosylmethionine - Amerigo Scientific [amerigoscientific.com]

- 5. Sensing and Signaling of Methionine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. S‐adenosylmethionine: A metabolite critical to the regulation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]

- 8. portlandpress.com [portlandpress.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Revisiting the methionine salvage pathway and its paralogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The methionine salvage pathway [normalesup.org]

- 13. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 14. info.gbiosciences.com [info.gbiosciences.com]

- 15. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 16. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]

- 17. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]

- 18. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

An In-depth Technical Guide to the Safe Handling and Application of L-Methionine-¹³C,d₃ Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of L-Methionine-¹³C,d₃, a stable isotope-labeled amino acid crucial for advanced research in proteomics, metabolomics, and drug development. It details the necessary safety and handling procedures, summarizes its physicochemical properties, and provides in-depth experimental protocols for its application in key research methodologies.

Safety and Handling

Proper handling and storage of L-Methionine-¹³C,d₃ powder are paramount to ensure laboratory safety and maintain the integrity of the compound. While it is not classified as a hazardous substance, standard laboratory precautions should always be observed.[1][2]

Hazard Identification and Personal Protective Equipment (PPE)

L-Methionine-¹³C,d₃ is a white crystalline powder.[3] While not considered hazardous, inhalation of the powder should be avoided as it may cause respiratory tract irritation.[3] Direct contact with eyes and skin may also cause mild irritation.[3] Therefore, appropriate personal protective equipment (PPE) is recommended.

Recommended PPE:

-

Eye Protection: Wear safety glasses with side shields or goggles.[4][5]

-

Hand Protection: Use protective gloves, such as nitrile gloves.[4][5]

-

Respiratory Protection: Under normal use conditions with adequate ventilation, no respiratory protection is needed. For large-scale handling or in situations where dust may be generated, a NIOSH/MSHA or European Standard EN 136 approved respirator is recommended.[5]

-

Skin and Body Protection: Wear a lab coat or other appropriate protective clothing to prevent skin exposure.[5]

First Aid Measures

In case of accidental exposure, follow these first aid procedures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[2][3]

-

Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[2][3]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[2]

-

Ingestion: Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Loosen tight clothing such as a collar, tie, belt, or waistband. Get medical attention if symptoms appear.[3]

Storage and Stability

Proper storage is crucial for maintaining the quality and stability of L-Methionine-¹³C,d₃ powder.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] Recommended storage temperature is at room temperature, away from light and moisture.[1]

-

Stability: The compound is stable under recommended storage conditions.[3]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[3]

Disposal

Dispose of L-Methionine-¹³C,d₃ and its containers in accordance with local, regional, and national regulations. Waste materials should be disposed of by a licensed professional waste disposal service.[1] Do not allow the material to enter drains or water sources.[2]

Physicochemical Properties

The following tables summarize the key quantitative data for L-Methionine-¹³C,d₃.

Table 1: General and Physical Properties

| Property | Value |

| Chemical Formula | ¹³CD₃SCH₂CH₂CH(NH₂)CO₂H |

| CAS Number | 73488-65-0 |

| Molecular Weight | 153.22 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 284 °C (decomposes) |

| Optical Activity | [α]25/D +23.1°, c = 1 in 1 M HCl |

| Isotopic Purity (¹³C) | ≥99 atom % |

| Isotopic Purity (D) | ≥99 atom % |

Sources:[4]

Table 2: Hazard and Safety Information

| Parameter | Information |

| GHS Classification | Not classified as hazardous |

| Personal Protective | Eyeshields, Gloves, Type N95 (US) Respirator |

| Storage Class | 11 - Combustible Solids |

| WGK (Germany) | WGK 3 |

Experimental Protocols and Applications

L-Methionine-¹³C,d₃ is a versatile tool in modern biological research, primarily used as a tracer in metabolic studies and for quantitative proteomics.

Methionine Metabolism and its Significance

Methionine is an essential amino acid that plays a central role in cellular metabolism. It is a precursor for the universal methyl donor S-adenosylmethionine (SAM), which is crucial for the methylation of DNA, RNA, proteins, and lipids.[6] Methionine metabolism is divided into two main pathways: the methionine cycle and the transsulfuration pathway.[7] Dysregulation of methionine metabolism has been implicated in various diseases, including cancer.[8]

Caption: Methionine Metabolic Pathway.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful mass spectrometry-based technique for the accurate relative quantification of proteins.[9] In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for the isotopic form of a specific amino acid. One population is grown in "light" medium containing the natural abundance amino acid, while the other is grown in "heavy" medium containing a stable isotope-labeled amino acid, such as L-Methionine-¹³C,d₃.

Detailed SILAC Protocol using L-Methionine-¹³C,d₃:

-

Cell Culture and Labeling:

-

Culture two separate populations of the desired cell line.

-

For the "heavy" population, use a custom methionine-deficient cell culture medium supplemented with a known concentration of L-Methionine-¹³C,d₃ (e.g., 0.1-0.2 mM, but should be optimized for the specific cell line).

-

For the "light" population, use the same medium supplemented with the same concentration of unlabeled L-Methionine.

-

Ensure that the cells are cultured for at least five to six cell divisions to achieve >97% incorporation of the labeled amino acid.

-

Verify the incorporation efficiency by mass spectrometry analysis of a small aliquot of protein extract.

-

-

Experimental Treatment:

-

Once full incorporation is confirmed, treat one cell population with the experimental condition (e.g., drug treatment), while the other serves as a control. The treatment can be applied to either the "heavy" or "light" labeled cells.

-

-

Sample Preparation:

-

Harvest both cell populations and mix them in a 1:1 ratio based on cell number or protein concentration.

-

Lyse the mixed cells and extract the proteins.

-

Perform in-solution or in-gel digestion of the protein mixture using an appropriate protease (e.g., trypsin).

-

-

Mass Spectrometry and Data Analysis:

-

Analyze the resulting peptide mixture by high-resolution LC-MS/MS.

-

The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the isotopic label.

-

Quantify the relative abundance of each protein by comparing the signal intensities of the "heavy" and "light" peptide pairs.

-

Caption: SILAC Experimental Workflow.

Metabolic Flux Analysis (MFA)

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique to quantify the rates (fluxes) of metabolic reactions within a cell.[10] By tracing the incorporation of ¹³C from a labeled substrate like L-Methionine-¹³C,d₃ into downstream metabolites, researchers can elucidate the activity of metabolic pathways.

Detailed ¹³C-MFA Protocol using L-Methionine-¹³C,d₃:

-

Experimental Design:

-

Define the metabolic network of interest that involves methionine metabolism.

-

Choose the appropriate ¹³C-labeled L-Methionine tracer. For tracing the methyl group, L-Methionine-¹³C,d₃ is ideal. For tracing the carbon backbone, other labeled forms may be necessary.

-

-

Tracer Experiment:

-

Culture cells in a defined medium.

-

Initiate the labeling experiment by switching the cells to a medium containing a known concentration of L-Methionine-¹³C,d₃.

-

Collect cell samples and the corresponding media at multiple time points to capture the kinetics of label incorporation. It is crucial to rapidly quench metabolism during sample collection to prevent further metabolic activity.

-

-

Isotopic Labeling Measurement:

-

Extract intracellular metabolites from the cell samples.

-

Analyze the isotopic labeling patterns of the target metabolites (e.g., SAM, homocysteine, and other downstream products) using mass spectrometry (GC-MS or LC-MS).

-

-

Flux Estimation and Statistical Analysis:

-

Use specialized software to fit the measured labeling data to a metabolic model.

-

The software will estimate the intracellular metabolic fluxes that best explain the observed labeling patterns.

-

Perform statistical analysis to assess the confidence of the estimated fluxes.

-

Caption: Metabolic Flux Analysis (MFA) Workflow.

Application in Drug Development: A Case Study

The study of methionine metabolism is of significant interest in drug development, particularly in oncology. Many cancer cells exhibit a heightened dependence on exogenous methionine, a phenomenon known as "methionine dependency."[8] This metabolic vulnerability presents a potential therapeutic target.

Case Study: Targeting the AMPK-SAMTOR Signaling Pathway in Prostate Cancer

Recent research has shown that methionine deprivation can selectively induce vulnerability in prostate cancer cells deficient in AMP-activated protein kinase (AMPK) by disrupting the SAMTOR-mTOR signaling pathway.[11] L-Methionine-¹³C,d₃ can be employed in such studies to trace the metabolic fate of methionine and its impact on this signaling cascade under different conditions, such as in the presence of a novel therapeutic agent.

Experimental Approach:

-

Cell Lines: Use prostate cancer cell lines with varying AMPK expression (e.g., wild-type and AMPK-knockout).

-

SILAC for Proteomics: Employ the SILAC protocol described in Section 3.2 to compare the proteomes of these cell lines under normal and methionine-restricted conditions, both with and without the drug candidate. This can identify changes in the expression of proteins within the AMPK-SAMTOR-mTOR pathway and other related signaling networks.

-

MFA for Metabolic Reprogramming: Utilize the ¹³C-MFA protocol from Section 3.3 to quantify the flux through the methionine cycle and related pathways. This will reveal how the drug candidate alters the metabolic reprogramming induced by methionine stress.

-

Tracing Methylation: L-Methionine-¹³C,d₃ serves as a tracer for the methyl group. By analyzing the incorporation of the ¹³C,d₃-methyl group into DNA and histones, researchers can investigate how the drug affects epigenetic modifications that are often dysregulated in cancer.

By integrating these advanced techniques with L-Methionine-¹³C,d₃, researchers can gain a deeper understanding of the mechanism of action of novel drug candidates and identify biomarkers for patient stratification.

Conclusion

L-Methionine-¹³C,d₃ is a safe and powerful tool for researchers in the life sciences. Adherence to the safety and handling guidelines outlined in this document is essential for its proper use. The detailed experimental protocols for SILAC and ¹³C-MFA provide a framework for leveraging this stable isotope-labeled amino acid to unravel complex biological processes, with significant applications in understanding disease mechanisms and advancing drug discovery and development.

References

- 1. Quantitation of Cellular Metabolic Fluxes of Methionine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]

- 6. Overview of Methionine Metabolic Pathway - Creative Proteomics [creative-proteomics.com]

- 7. Methionine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Sensing and Signaling of Methionine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 10. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Quantitative Analysis of L-Methionine in Biological Matrices using L-Methionine-¹³C,d₃ as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Methionine is an essential amino acid crucial for protein synthesis and various metabolic processes, including the synthesis of S-adenosylmethionine (SAM), a universal methyl donor. Accurate quantification of L-Methionine in biological samples is vital for clinical diagnostics, nutritional monitoring, and metabolic research. This application note describes a robust and sensitive method for the quantitative analysis of L-Methionine in plasma and cell culture media using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, L-Methionine-¹³C,d₃. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it corrects for variability during sample preparation, chromatography, and ionization, ensuring high accuracy and precision.[1][2][3]

Experimental Workflow

The overall experimental workflow for the quantification of L-Methionine is depicted below. It involves sample preparation, LC-MS/MS analysis, and data processing.

References

Application Notes and Protocols for L-Methionine-¹³C,d₃ Labeling in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for quantitative proteomics. The "heavy methyl SILAC" approach, which utilizes L-Methionine-¹³C,d₃, offers a unique method for the in vivo incorporation of a stable isotope-labeled methyl group into the proteome. This technique is particularly advantageous for studying protein methylation dynamics, a crucial post-translational modification involved in numerous cellular processes, including signal transduction, gene regulation, and DNA repair.[1][2][3][4]

When cells are cultured in a medium where standard L-methionine is replaced with L-Methionine-¹³C,d₃, the cells' metabolic machinery incorporates this heavy methionine. The enzyme Methionine Adenosyltransferase (MAT) converts the labeled methionine into S-adenosylmethionine (SAM), the universal methyl donor in cells.[5][6][7] Consequently, the ¹³CD₃-methyl group is transferred to proteins and other biomolecules, introducing a +4 Dalton mass shift for each methylation site compared to the unlabeled state. This mass difference is readily detectable by mass spectrometry, allowing for the accurate quantification and identification of methylation sites and their dynamic changes in response to various stimuli.[1][2][8]

These application notes provide a detailed protocol for L-Methionine-¹³C,d₃ labeling in mammalian cell culture, along with data presentation guidelines and visualizations to facilitate its implementation in research and drug development settings.

Data Presentation

Quantitative data from L-Methionine-¹³C,d₃ labeling experiments should be meticulously recorded and presented to ensure reproducibility and clear interpretation. The following tables provide a template for summarizing key experimental parameters and results.

Table 1: L-Methionine-¹³C,d₃ Labeling Parameters for Different Cell Lines

| Cell Line | L-Methionine-¹³C,d₃ Concentration (mg/L) | Culture Duration (Cell Doublings) | Serum Type and Concentration | Observed Incorporation Efficiency (%) | Reference |

| HeLa | Standard concentration in SILAC medium | > 5 | Dialyzed Fetal Bovine Serum (10%) | > 95% (assumed for complete labeling) | [8] |

| C2C12 Myotubes | Not specified | 48 hours | Not specified | 8.5% enrichment in total cellular protein | [9] |

| HEK293 | Not specified | > 5 | Dialyzed Fetal Bovine Serum (10%) | > 95% | [10] |

| Jurkat | Standard concentration in SILAC medium | > 5 | Dialyzed Fetal Bovine Serum (10%) | > 95% (typical for SILAC) | General SILAC Protocols |

Table 2: Quantification of Protein Methylation Changes

| Protein | Peptide Sequence | Methylation Site | Condition 1 (Light/Heavy Ratio) | Condition 2 (Light/Heavy Ratio) | Fold Change (Condition 2 / Condition 1) | p-value |

| Histone H3.1 | KSTGGKAPRKQLATK | K9 | 1.05 | 3.20 | 3.05 | < 0.01 |

| HSP70 | IIANDQGNR | R469 | 0.98 | 0.52 | 0.53 | < 0.05 |

| eEF1A1 | VVSVEMHEELIAK | K79 | 1.10 | 1.05 | 0.95 | > 0.05 |

Experimental Protocols

This section provides a detailed protocol for performing a "heavy methyl SILAC" experiment using L-Methionine-¹³C,d₃.

Materials

-

Mammalian cell line of interest (e.g., HeLa, HEK293)

-

SILAC-grade DMEM or RPMI-1640 medium deficient in L-methionine

-

L-Methionine-¹³C,d₃ (≥98% isotopic purity)

-

Unlabeled L-Methionine

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks or plates

-

Standard cell culture equipment (incubator, biosafety cabinet, centrifuge)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

Reagents for downstream proteomics sample preparation (e.g., DTT, iodoacetamide, trypsin)

Protocol for L-Methionine-¹³C,d₃ Labeling

-

Preparation of SILAC Media:

-

Light Medium: Reconstitute the methionine-deficient medium according to the manufacturer's instructions. Add unlabeled L-Methionine to the normal physiological concentration (e.g., 30 mg/L for DMEM).

-

Heavy Medium: Reconstitute the methionine-deficient medium according to the manufacturer's instructions. Add L-Methionine-¹³C,d₃ to the same concentration as the unlabeled methionine.

-

Supplement both light and heavy media with 10% dFBS, 1% Penicillin-Streptomycin, and any other necessary growth factors. Sterile filter the complete media.

-

-

Cell Culture and Adaptation:

-

Culture the cells in the "light" medium for at least two passages to ensure they are well-adapted.

-

To begin the labeling, seed the cells into two separate flasks, one with "light" medium and one with "heavy" medium.

-

Culture the cells for at least 5-6 cell doublings in their respective SILAC media to achieve near-complete incorporation of the labeled amino acid.[11] The doubling time of the cell line should be considered to determine the required culture duration.

-

Monitor the cells for any changes in morphology or growth rate. Typically, no significant differences are observed between cells grown in light and heavy media.

-

-

Experimental Treatment:

-

Once the cells have reached >95% incorporation, they can be subjected to the desired experimental conditions (e.g., drug treatment, growth factor stimulation). The "light" labeled cells can serve as the control group, and the "heavy" labeled cells as the treated group (or vice versa).

-

-

Cell Harvesting and Lysis:

-

After treatment, aspirate the media and wash the cells twice with ice-cold PBS.

-

Harvest the cells by scraping or trypsinization.

-

Combine the "light" and "heavy" cell populations at a 1:1 ratio based on cell number or protein concentration. This early-stage mixing is a key advantage of the SILAC method, as it minimizes experimental variability.[12]

-

Lyse the combined cell pellet using an appropriate lysis buffer containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of the mixed lysate using a standard protein assay (e.g., BCA).

-

Downstream Proteomics Workflow

-

Protein Digestion:

-

Take a desired amount of protein lysate (e.g., 100 µg) and perform in-solution or in-gel digestion.

-

In-solution digestion: Reduce the disulfide bonds with DTT, alkylate the cysteine residues with iodoacetamide, and digest the proteins with a protease such as trypsin overnight at 37°C.

-

In-gel digestion: Separate the proteins by SDS-PAGE, excise the gel bands, and perform in-gel digestion.

-

-

Peptide Desalting:

-

Desalt the resulting peptide mixture using a C18 StageTip or a similar solid-phase extraction method to remove contaminants that could interfere with mass spectrometry analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Use a high-resolution mass spectrometer (e.g., Orbitrap) for accurate mass measurement.

-

The mass spectrometer will detect pairs of peptides corresponding to the "light" (unlabeled) and "heavy" (¹³CD₃-labeled) forms.

-

-

Data Analysis:

-

Process the raw mass spectrometry data using a software package that supports SILAC quantification, such as MaxQuant, Proteome Discoverer, or FragPipe.[11]

-

The software will identify the peptides, determine the light-to-heavy ratios for each peptide, and provide protein-level quantification.

-

For heavy methyl SILAC, the software should be configured to search for a +4.024 Da mass shift for each methylation on arginine and lysine residues.

-

Visualizations

Methionine Metabolism and "Heavy Methyl" Labeling Pathway

Caption: Methionine metabolism and the "heavy methyl SILAC" labeling pathway.

Experimental Workflow for L-Methionine-¹³C,d₃ Labeling and Quantitative Proteomics

Caption: Experimental workflow for "heavy methyl SILAC".

References

- 1. proteome.gs.washington.edu [proteome.gs.washington.edu]

- 2. Identifying and quantifying in vivo methylation sites by heavy methyl SILAC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Heavy Methyl SILAC Metabolic Labeling of Human Cell Lines for High-Confidence Identification of R/K-Methylated Peptides by High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Methionine adenosyltransferase - Proteopedia, life in 3D [proteopedia.org]

- 7. S-Adenosylmethionine synthetase enzyme - Wikipedia [en.wikipedia.org]

- 8. Quantifying In Vivo, Site-Specific Changes in Protein Methylation with SILAC | Springer Nature Experiments [experiments.springernature.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols for Metabolic Flux Analysis Using L-Methionine-¹³C,d₃

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of metabolic reactions within a biological system. The use of stable isotope tracers, such as L-Methionine-¹³C,d₃, provides a dynamic view of cellular metabolism, enabling researchers to understand how nutrients are utilized and converted into biomass and energy. L-Methionine, an essential amino acid, plays a central role in several key cellular processes, including protein synthesis, methylation of DNA, RNA, and proteins, and the biosynthesis of polyamines and cysteine. Consequently, tracing the metabolic fate of L-Methionine can provide profound insights into the metabolic phenotype of cells, particularly in disease states like cancer where metabolic reprogramming is a hallmark.[1][2][3][4]

L-Methionine-¹³C,d₃ is a stable isotope-labeled form of methionine where the carbon backbone is labeled with ¹³C and the methyl group protons are replaced with deuterium (d₃). This dual labeling strategy allows for the simultaneous tracing of the carbon skeleton and the methyl group of methionine, providing a detailed view of its metabolic fate.[5][6] This application note provides detailed protocols for conducting MFA studies using L-Methionine-¹³C,d₃, from cell culture and labeling to mass spectrometry analysis and data interpretation.

Key Applications

-

Cancer Metabolism Research: Many cancer cells exhibit a heightened dependence on methionine, a phenomenon known as "methionine dependency."[7] MFA with L-Methionine-¹³C,d₃ can elucidate the underlying metabolic rewiring in these cancers, identifying potential therapeutic targets.[2][3][7]

-

Drug Development: Assess the metabolic effects of drug candidates on cancer cells or other disease models. By quantifying changes in methionine metabolism, researchers can understand the mechanism of action of novel therapeutics.

-

Protein Synthesis and Degradation Studies: The incorporation of labeled methionine into proteins can be used to quantify the rates of protein synthesis and degradation, providing insights into cellular growth and homeostasis.[5][6]

-

Epigenetics and Methylation Studies: The labeled methyl group from L-Methionine-¹³C,d₃ can be traced into S-adenosylmethionine (SAM), the universal methyl donor, and subsequently into methylated DNA, RNA, and proteins. This allows for the quantification of methylation fluxes, which are crucial in epigenetic regulation.

-

Polyamine and Cysteine Synthesis: Investigate the flux of methionine into the transsulfuration pathway for cysteine synthesis and the polyamine synthesis pathway, both of which are important for cell proliferation and redox balance.

Experimental Workflow

The general workflow for a metabolic flux analysis experiment using L-Methionine-¹³C,d₃ involves several key steps, from experimental design to data analysis.

Caption: A generalized workflow for metabolic flux analysis using L-Methionine-¹³C,d₃.

Detailed Protocols

Protocol 1: Cell Culture and Labeling

This protocol is designed for adherent cancer cell lines but can be adapted for suspension cells.

Materials:

-

Cell line of interest

-

Complete growth medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA solution

-

L-Methionine-free medium

-

L-Methionine-¹³C,d₃ (sterile, cell culture grade)

-

6-well or 12-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells in culture plates at a density that will result in approximately 80% confluency at the time of harvest. Allow cells to attach and grow overnight in complete growth medium.

-

Preparation of Labeled Medium: Prepare the labeling medium by supplementing L-Methionine-free medium with L-Methionine-¹³C,d₃ to the desired final concentration (typically the same concentration as in the complete growth medium). Also, add FBS and other necessary supplements.

-

Medium Exchange:

-

Aspirate the complete growth medium from the cells.

-

Gently wash the cells twice with pre-warmed sterile PBS to remove any residual unlabeled methionine.

-

Add the pre-warmed L-Methionine-¹³C,d₃ labeling medium to the cells.

-

-

Incubation: Incubate the cells in the labeling medium for the desired period. The incubation time will depend on the specific metabolic pathways being investigated and the turnover rate of the metabolites of interest. For steady-state labeling, a common time point is 24 hours. For kinetic flux analysis, multiple time points (e.g., 0, 2, 4, 8, 12, 24 hours) should be collected.[2][3]

Protocol 2: Metabolite Extraction

This protocol describes a method for quenching metabolism and extracting intracellular metabolites.

Materials:

-

Ice-cold PBS

-

Ice-cold 80% Methanol

-

Cell scraper

-

Microcentrifuge tubes

-

Centrifuge capable of 4°C

Procedure:

-

Quenching Metabolism:

-

Place the cell culture plate on ice.

-

Quickly aspirate the labeling medium.

-

Immediately wash the cells twice with ice-cold PBS to remove extracellular metabolites.

-

-

Metabolite Extraction:

-

Add a sufficient volume of ice-cold 80% methanol to each well (e.g., 1 mL for a 6-well plate).

-

Use a cell scraper to detach the cells and ensure they are suspended in the methanol.

-

Transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

-

Cell Lysis and Protein Precipitation:

-

Vortex the tubes vigorously for 1 minute.

-

Incubate at -80°C for at least 1 hour to facilitate cell lysis and protein precipitation.

-

-

Sample Clarification:

-

Centrifuge the tubes at maximum speed (e.g., 14,000 x g) for 15 minutes at 4°C.

-

Carefully collect the supernatant, which contains the extracted metabolites.

-

The pellet, containing protein and other cellular debris, can be saved for protein quantification or analysis of labeled amino acid incorporation into protein.

-

-

Sample Storage: Store the metabolite extracts at -80°C until analysis by mass spectrometry.

Protocol 3: Mass Spectrometry Analysis

This is a general guideline for LC-MS/MS analysis. The specific parameters will need to be optimized for the instrument being used.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap)

Procedure:

-

Sample Preparation: Prior to injection, centrifuge the metabolite extracts again to pellet any remaining debris. Transfer the supernatant to an autosampler vial.

-

Chromatographic Separation: Separate the metabolites using a suitable HPLC column, such as a C18 column for reversed-phase chromatography or a HILIC column for polar metabolites. A gradient elution with solvents like water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is commonly used.

-

Mass Spectrometry Detection:

-

Analyze the samples in both positive and negative ion modes to cover a wider range of metabolites.

-

Acquire data in full scan mode to obtain the mass isotopomer distributions (MIDs) of methionine and its downstream metabolites.

-

Use tandem MS (MS/MS) to confirm the identity of metabolites by comparing their fragmentation patterns to known standards or databases.

-

-

Data Analysis:

-

Process the raw data using software provided by the instrument manufacturer or open-source tools like XCMS or MZmine.

-

Identify peaks corresponding to methionine and its metabolites based on their accurate mass and retention time.

-

Determine the MIDs for each metabolite by integrating the peak areas of all its isotopologues (M+0, M+1, M+2, etc.).

-

Correct the MIDs for the natural abundance of stable isotopes.

-

Data Presentation

Quantitative data from MFA studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Relative Abundance of L-Methionine Isotopologues in Cancer Cells

| Isotopologue | Cell Line A (%) | Cell Line B (%) | Control Cells (%) |

| M+0 (Unlabeled) | 5.2 ± 0.8 | 8.1 ± 1.2 | 95.3 ± 2.1 |

| M+1 | 1.1 ± 0.2 | 1.5 ± 0.3 | 2.5 ± 0.4 |

| M+2 | 0.5 ± 0.1 | 0.7 ± 0.1 | 0.8 ± 0.2 |

| M+3 | 0.3 ± 0.1 | 0.4 ± 0.1 | 0.4 ± 0.1 |

| M+4 | 8.9 ± 1.5 | 12.3 ± 2.0 | 0.5 ± 0.1 |

| M+5 (¹³C₅) | 84.0 ± 3.2 | 77.0 ± 4.5 | 0.5 ± 0.1 |

Data are presented as mean ± standard deviation (n=3). This is example data and should be replaced with actual experimental results.

Table 2: Calculated Metabolic Fluxes Through Key Reactions in Methionine Metabolism (nmol/10⁶ cells/hr)

| Metabolic Flux | Cell Line A | Cell Line B | Control Cells |

| Methionine Uptake | 50.2 ± 4.5 | 65.8 ± 6.1 | 25.1 ± 2.3 |

| Protein Synthesis | 35.1 ± 3.2 | 42.7 ± 3.9 | 18.5 ± 1.7 |

| Transmethylation (SAM cycle) | 10.5 ± 1.1 | 15.2 ± 1.6 | 4.2 ± 0.5 |

| Transsulfuration | 2.8 ± 0.4 | 4.1 ± 0.6 | 1.5 ± 0.2 |

| Polyamine Synthesis | 1.8 ± 0.3 | 3.8 ± 0.5 | 0.9 ± 0.1 |

Fluxes are calculated based on the isotopic labeling data and a metabolic network model. Data are presented as mean ± standard deviation (n=3). This is example data and should be replaced with actual experimental results.

Visualization of Methionine Metabolism

Diagrams created using Graphviz (DOT language) can effectively illustrate the metabolic pathways being investigated.

Caption: Overview of central methionine metabolic pathways.

Conclusion

Metabolic flux analysis using L-Methionine-¹³C,d₃ is a versatile and powerful technique for dissecting the complexities of cellular metabolism. The detailed protocols and application notes provided here serve as a comprehensive guide for researchers and professionals in drug development to design, execute, and interpret these sophisticated experiments. By carefully following these guidelines, investigators can gain valuable insights into the metabolic reprogramming that underlies various diseases and identify novel therapeutic strategies.

References

- 1. A guide to 13C metabolic flux analysis for the cancer biologist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitation of Cellular Metabolic Fluxes of Methionine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitation of cellular metabolic fluxes of methionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methionine metabolism and methyltransferases in the regulation of aging and lifespan extension across species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel stable isotope tracer method to simultaneously quantify skeletal muscle protein synthesis and breakdown - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

Application Notes and Protocols for L-Methionine-¹³C,d₃ in Protein Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Methionine-¹³C,d₃ is a stable isotope-labeled amino acid that serves as a powerful tracer for the dynamic measurement of protein synthesis and degradation rates in biological systems.[1] This non-radioactive isotopologue, enriched with one Carbon-13 (¹³C) atom and three deuterium (d₃ or ²H₃) atoms on the methyl group, allows for the precise tracking of methionine incorporation into newly synthesized proteins and its metabolic fate.[2][3][4] Its use in conjunction with mass spectrometry-based techniques provides a robust platform for quantitative proteomics, enabling researchers to elucidate the complex regulation of protein turnover in health and disease.[5][6]

The dual-labeling of L-Methionine-¹³C,d₃ offers a unique advantage for simultaneously assessing protein synthesis and breakdown.[2][7] The ¹³C and d₃ labels on the methionine molecule are incorporated into the polypeptide chain during translation, and the rate of this incorporation is a direct measure of protein synthesis.[2] Furthermore, the deuterated methyl group can be transferred to other molecules, such as histidine to form 3-methylhistidine, a marker for myofibrillar protein breakdown.[2] By tracing the appearance of labeled 3-methylhistidine, researchers can quantify protein degradation rates.[2]

These application notes provide an overview of the use of L-Methionine-¹³C,d₃ in protein metabolism research, including detailed experimental protocols and data presentation for in vitro studies.

Key Applications

-

Quantification of Muscle Protein Synthesis (MPS) and Muscle Protein Breakdown (MPB): Simultaneously measure the rates of MPS and MPB in cell culture models of skeletal muscle.[2][7][8]

-

Drug Discovery and Development: Evaluate the effects of therapeutic compounds on protein turnover in various cell types.

-

Disease Modeling: Investigate dysregulation of protein metabolism in models of diseases such as cancer, sarcopenia, and metabolic disorders.

-

Nutritional Studies: Assess the impact of nutrients and dietary interventions on protein synthesis and degradation.

Data Presentation

The following tables summarize quantitative data from a study utilizing L-Methionine-¹³C,d₃ to measure fractional synthetic rate (FSR) and fractional breakdown rate (FBR) in C2C12 myotubes.

Table 1: Time Course of Fractional Synthetic Rate (FSR) and Fractional Breakdown Rate (FBR) in C2C12 Myotubes

| Time Point (hours) | Fractional Synthetic Rate (FSR) (%/h) | Fractional Breakdown Rate (FBR) (%/h) | Net Protein Balance (%/h) |

| 4 | 2.2 ± 0.1 | 2.3 ± 0.3 | -0.1 |

| 6 | 2.6 ± 0.1 | - | - |

| 8 | - | 2.2 ± 0.2 | - |

| 24 | - | - | - |

| 48 | 1.4 ± 0.01 | 4.8 ± 0.2 | -3.4 |

Data are presented as mean ± SEM. Data extracted from a study by Williams et al. (2020).[2][7][9]

Table 2: Effect of Anabolic and Catabolic Factors on FSR and FBR in C2C12 Myotubes

| Treatment | Fractional Synthetic Rate (FSR) (% of Control) | Fractional Breakdown Rate (FBR) (% of Control) |

| Insulin-like Growth Factor-1 (IGF-1) | Increased | Decreased |

| Insulin | Increased | Decreased |

| Dexamethasone | Decreased | Increased |

Qualitative summary based on findings from Williams et al. (2020).[2][8]

Experimental Protocols

Protocol 1: In Vitro Measurement of Protein Synthesis and Degradation in C2C12 Myotubes